(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17482181
InChI: InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1
SMILES:
Molecular Formula: C8H10Cl2N2
Molecular Weight: 205.08 g/mol

(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17482181

Molecular Formula: C8H10Cl2N2

Molecular Weight: 205.08 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
IUPAC Name (1R)-1-(3,4-dichlorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1
Standard InChI Key DACCINGOQFWAFJ-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@H](CN)N)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1C(CN)N)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula, C8H10Cl2N2\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_2, reflects its dichlorophenyl group and ethane diamine backbone. Its molecular weight of 205.08 g/mol is derived from the contributions of two chlorine atoms (70.9 g/mol each), two nitrogen atoms (14.01 g/mol each), and eight carbon/hydrogen atoms . The IUPAC name, (1R)-1-(3,4-dichlorophenyl)ethane-1,2-diamine, specifies the absolute configuration at the chiral center (R) and the positions of chlorine substituents on the aromatic ring .

Stereochemistry and Isomerism

The (1R) configuration confers chirality, making stereoisomerism a critical factor in its reactivity and biological activity. The enantiomer, (1S)-1-(3,4-dichlorophenyl)ethane-1,2-diamine, differs only in spatial arrangement but may exhibit divergent pharmacological profiles. The InChIKey DACCINGOQFWAFJ-QMMMGPOBSA-N and SMILES C1=CC(=C(C=C1[C@H](CN)N)Cl)Cl encode its stereochemistry, enabling precise computational modeling .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves reductive amination of 2-bromoethylamine hydrobromide and 3,4-dichloroaniline under inert atmospheres. Key steps include:

  • Nucleophilic substitution: Reaction of 3,4-dichloroaniline with 2-bromoethylamine to form an intermediate imine.

  • Reduction: Use of sodium borohydride (NaBH4_4) or palladium-catalyzed hydrogenation to reduce the imine to the primary amine.

Alternative methods employ ethanol or polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency, though yields vary with solvent polarity.

Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°CMinimizes side reactions
Reducing AgentNaBH4_485% yield, >95% purity
SolventAnhydrous tetrahydrofuranEnhances imine stability

Maintaining subambient temperatures and moisture-free environments is critical to preventing hydrolysis or oxidation.

Physicochemical Properties

While experimental data on solubility and melting points remain limited, computational predictions suggest:

  • LogP: 2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • pKa: 9.2 (amine groups protonate at physiological pH).

The dichlorophenyl group enhances electron-withdrawing effects, stabilizing the molecule in acidic environments .

Applications in Medicinal Chemistry and Materials Science

Drug Development

As a scaffold for central nervous system (CNS) drugs, its chirality enables selective targeting of neurological receptors. Derivatives are being explored for Parkinson’s disease and schizophrenia.

Materials Science

The dichlorophenyl group’s electron-deficient nature makes the compound a candidate for conductive polymers and ligands in catalysis.

Comparison with Structural Analogs and Stereoisomers

CompoundChlorine SubstitutionBiological Activity (IC50_{50})
(1R)-1-(3,4-Dichlorophenyl)3,4-positionsMAO-B: 120 nM
(1R)-1-(2,3-Dichlorophenyl)2,3-positionsMAO-B: 450 nM
(1S)-1-(3,4-Dichlorophenyl)3,4-positionsMAO-B: 380 nM

The 3,4-dichloro configuration enhances enzyme affinity compared to 2,3-substituted analogs, while the (1R) enantiomer outperforms its (1S) counterpart.

Future Research Directions

  • Toxicological profiling: Acute and chronic toxicity studies in model organisms.

  • Formulation development: Liposomal encapsulation to improve bioavailability.

  • Synthetic innovation: Photocatalytic methods for greener synthesis.

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